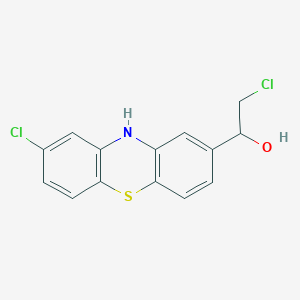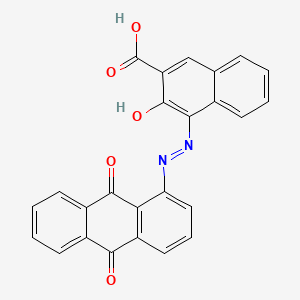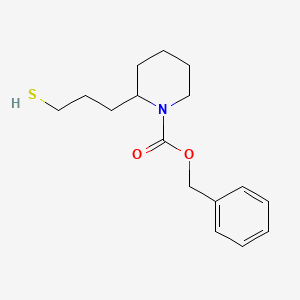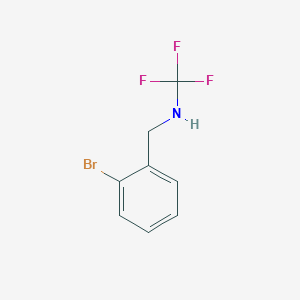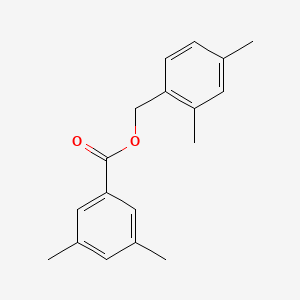
2,4-Dimethylbenzyl 3,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylbenzyl 3,5-dimethylbenzoate is an organic compound with the molecular formula C18H20O2. It is a derivative of benzoic acid and is characterized by the presence of two methyl groups on both the benzyl and benzoate moieties. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylbenzyl 3,5-dimethylbenzoate typically involves the esterification of 3,5-dimethylbenzoic acid with 2,4-dimethylbenzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylbenzyl 3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: 3,5-Dimethylbenzoic acid and 2,4-dimethylbenzaldehyde.
Reduction: 2,4-Dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4-Dimethylbenzyl 3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethylbenzyl 3,5-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then participate in various biochemical pathways. The methyl groups on the benzene rings can influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dimethylbenzoate: Similar structure but with a methyl ester group instead of a benzyl ester.
Ethyl 3,5-dimethylbenzoate: Contains an ethyl ester group.
2,4-Dimethylbenzyl acetate: Similar benzyl group but with an acetate ester.
Uniqueness
2,4-Dimethylbenzyl 3,5-dimethylbenzoate is unique due to the presence of two methyl groups on both the benzyl and benzoate moieties, which can significantly influence its chemical properties and reactivity compared to other esters.
Properties
CAS No. |
55000-46-9 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(2,4-dimethylphenyl)methyl 3,5-dimethylbenzoate |
InChI |
InChI=1S/C18H20O2/c1-12-5-6-16(15(4)8-12)11-20-18(19)17-9-13(2)7-14(3)10-17/h5-10H,11H2,1-4H3 |
InChI Key |
IBRBFIYYVTXJDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)COC(=O)C2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


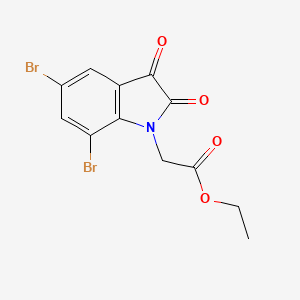

![2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)
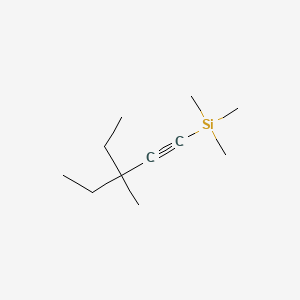

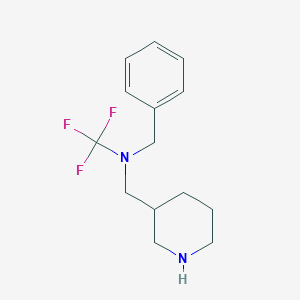

![5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine](/img/structure/B13956880.png)


